molecular formula C16H12O B1655197 3-(2-Naphthyl)phenol CAS No. 33104-32-4

3-(2-Naphthyl)phenol

Cat. No.: B1655197
CAS No.: 33104-32-4
M. Wt: 220.26 g/mol
InChI Key: FQDQJXSIUCYJDC-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)phenol is a phenolic compound characterized by a hydroxyl-substituted benzene ring (phenol) with a 2-naphthyl group attached at the third position. Its IUPAC name, as defined by systematic nomenclature rules, reflects this substitution pattern . The 2-naphthyl group introduces significant steric bulk and aromaticity, influencing the compound’s chemical reactivity, solubility, and biological activity.

Properties

IUPAC Name

3-naphthalen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDQJXSIUCYJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487649
Record name 3-(2-naphthyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33104-32-4
Record name 3-(2-naphthyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Naphthyl)phenol, also known as β-naphthol, is an organic compound with significant biological activity. It has been studied for its potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological properties of 3-(2-Naphthyl)phenol, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

3-(2-Naphthyl)phenol is characterized by a phenolic structure with a naphthalene moiety. Its chemical formula is C13_{13}H10_{10}O, and it has a molecular weight of 198.22 g/mol. The compound exhibits both hydrophobic and hydrophilic properties, which influence its interaction with biological membranes and proteins.

Mechanisms of Biological Activity

The biological activity of 3-(2-Naphthyl)phenol can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have shown that 3-(2-Naphthyl)phenol possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This effect is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Estrogenic Activity : Research indicates that 3-(2-Naphthyl)phenol can mimic estrogenic activity by binding to estrogen receptors. This property makes it a subject of interest in studies related to hormone-dependent cancers and endocrine disruption .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial effects against various bacterial strains. Its ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent .

Table 1: Summary of Biological Effects of 3-(2-Naphthyl)phenol

Biological ActivityEffectReference
AntioxidantReduces oxidative stress
EstrogenicMimics estrogen activity
AntimicrobialInhibits bacterial growth

Case Studies

  • Estrogenic Activity in Breast Cancer Cells : A study investigated the effects of 3-(2-Naphthyl)phenol on MCF-7 breast cancer cells. The results indicated that the compound significantly increased cell proliferation via estrogen receptor activation, suggesting a potential role in the development of estrogen-dependent tumors .
  • Antioxidant Effects in Neuroprotection : In a neuroprotective study involving neuronal cell lines exposed to oxidative stress, treatment with 3-(2-Naphthyl)phenol resulted in reduced cell death and improved cell viability. This suggests its potential application in neurodegenerative diseases where oxidative damage is a key factor .
  • Antimicrobial Efficacy Against Pathogenic Bacteria : A comparative study assessed the antimicrobial efficacy of 3-(2-Naphthyl)phenol against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as a natural antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Phenolic Derivatives

The biological and chemical behavior of phenolic compounds is heavily influenced by substituent type and position. Below is a comparative analysis of 3-(2-Naphthyl)phenol with structurally similar compounds:

Table 1: Structural and Functional Comparison
Compound Substituent Molecular Formula CAS RN Key Properties/Applications References
3-(2-Naphthyl)phenol 2-Naphthyl at C3 C₁₆H₁₂O Not reported Multi-ring structure for materials/medicine
4-Phenyl-1-naphthol Phenyl at C4 of naphthol C₁₆H₁₂O Not reported Structural isomer; differs in aromatic stacking
3-Nitrophenol Nitro at C3 C₆H₅NO₃ 554-84-7 High acidity; used in dyes and synthesis
2-Nitrophenol Nitro at C2 C₆H₅NO₃ 88-75-5 Photodegradable; industrial intermediate
3-(2-Phenylethyl)phenol Phenethyl at C3 C₁₄H₁₄O 33675-75-1 Potential surfactant or fragrance component

Key Observations :

  • Aromatic vs. Electron-Withdrawing Groups: The 2-naphthyl group in 3-(2-Naphthyl)phenol enhances π-π stacking interactions compared to nitro or phenethyl substituents, making it advantageous for materials science . Nitrophenols, however, exhibit stronger acidity due to electron-withdrawing nitro groups .
  • Steric Effects : The 2-naphthyl group’s bulkiness may reduce solubility in polar solvents but improves stability in hydrophobic environments, as seen in derivatives used for high-throughput phasing in crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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